molecular formula C18H19NO2S B11488036 7-[4-(cyclopentyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-[4-(cyclopentyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11488036
M. Wt: 313.4 g/mol
InChI Key: XUHWPSUEUDMTIA-UHFFFAOYSA-N
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Description

7-[4-(Cyclopentyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a heterocyclic compound that features a thieno[3,2-b]pyridine core with a cyclopentyloxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(cyclopentyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a thiophene derivative, the compound can be synthesized through a series of reactions including halogenation, nucleophilic substitution, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-[4-(Cyclopentyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

7-[4-(Cyclopentyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiproliferative effects.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 7-[4-(cyclopentyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[4-(Cyclopentyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is unique due to its specific substituents and the resulting properties. Its cyclopentyloxyphenyl group imparts distinct chemical and biological characteristics, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H19NO2S

Molecular Weight

313.4 g/mol

IUPAC Name

7-(4-cyclopentyloxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C18H19NO2S/c20-17-11-15(18-16(19-17)9-10-22-18)12-5-7-14(8-6-12)21-13-3-1-2-4-13/h5-10,13,15H,1-4,11H2,(H,19,20)

InChI Key

XUHWPSUEUDMTIA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C3CC(=O)NC4=C3SC=C4

Origin of Product

United States

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